N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
Description
The exact mass of the compound this compound is 441.08284126 g/mol and the complexity rating of the compound is 680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5S2/c19-13-4-6-15(7-5-13)29(25,26)22-8-2-9-27-16(22)12-21-18(24)17(23)20-11-14-3-1-10-28-14/h1,3-7,10,16H,2,8-9,11-12H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQMADNEAMOKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of SMR000238092 is the molecular chaperone DnaK. DnaK plays a crucial role in protein folding and helps maintain the stability of proteins within cells.
Mode of Action
SMR000238092 interacts with DnaK to inhibit the formation of biofilms by Staphylococcus aureus. Biofilms are structured communities of bacteria that contribute to antibiotic resistance. By targeting DnaK, SMR000238092 disrupts the process of biofilm formation, thereby enhancing the susceptibility of S. aureus to antimicrobial agents.
Biological Activity
N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound notable for its potential biological activities. This compound features a unique combination of functional groups, including a fluorobenzenesulfonyl moiety and an oxazinan ring, which may contribute to its interactions with biological targets.
- Molecular Formula : C19H25FN4O5S
- Molecular Weight : 458.5 g/mol
- CAS Number : 869071-49-8
The structure of the compound suggests that it may exhibit diverse biological activities due to the presence of the fluorinated aromatic group and the oxazinan ring, which can influence its pharmacokinetic properties.
Research indicates that compounds similar to this compound may interact with various enzymes and receptors in the body. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to involve:
- Inhibition of Cholinesterases : Some derivatives have shown activity as cholinesterase inhibitors, which are crucial in modulating neurotransmitter levels in the nervous system .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, indicating that this compound could be effective against certain pathogens.
- Interaction with Biological Targets : The unique structure may allow it to bind selectively to specific molecular targets, leading to modulation of their activity.
In Vitro Studies
A study on related compounds demonstrated significant cholinesterase inhibition. For instance, derivatives with similar structural features were evaluated using Ellman's spectrophotometric method, revealing IC50 values comparable to established inhibitors like tacrine . This suggests that this compound could possess similar inhibitory effects.
Case Studies
- Cholinesterase Inhibition :
-
Antimicrobial Activity :
- Investigations into the antimicrobial properties of related compounds revealed effectiveness against various bacterial strains. The presence of the thiophenyl group was noted to enhance antimicrobial activity due to increased lipophilicity and better membrane penetration.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C19H25FN4O5S |
| Molecular Weight | 458.5 g/mol |
| CAS Number | 869071-49-8 |
| Cholinesterase Inhibition IC50 | Comparable to tacrine |
| Antimicrobial Activity | Effective against specific pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
